2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid
Description
2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid (CAS: 497061-34-4) is a fluorinated piperazine-carboxylic acid derivative. Its structure combines a cyclohexane-1-carboxylic acid backbone with a piperazine ring substituted at the 4-position by a 2-fluorophenyl group. This compound is of interest in medicinal chemistry and materials science due to its structural flexibility and functional groups amenable to derivatization .
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3/c19-15-7-3-4-8-16(15)20-9-11-21(12-10-20)17(22)13-5-1-2-6-14(13)18(23)24/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOUCVOVUJICNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001150749 | |
| Record name | 2-[[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001150749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497061-34-4 | |
| Record name | 2-[[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497061-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001150749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid typically involves multiple steps. One common route includes the reaction of 2-fluorophenylpiperazine with cyclohexanone under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including carbonylation and carboxylation, to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with various receptors or enzymes, modulating their activity. The piperazine ring may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Findings :
- Electronic Effects : Fluorine’s electronegativity increases dipole moments, improving interactions with polar residues in biological targets compared to ethoxycarbonyl or benzodioxole groups .
- Steric Effects : The 2-fluorophenyl group offers moderate steric hindrance, enabling better receptor fit than bulkier diphenylmethyl analogs .
- Metabolic Stability: Fluorination reduces oxidative metabolism, extending half-life relative to non-halogenated derivatives .
Physicochemical Properties
- Crystallinity : Fluorinated analogs exhibit tighter crystal packing due to C-F···H interactions, as seen in cyclohexane-carboxylic acid derivatives (e.g., ). This contrasts with ethoxycarbonyl analogs, which show disordered packing .
- Solubility : The target compound’s logP (~2.8) is lower than diphenylmethyl analogs (~4.5) but higher than benzodioxole derivatives (~2.0), balancing membrane permeability and aqueous solubility .
Challenges and Limitations
- Synthetic Accessibility: Fluorination introduces complexity; notes discontinuation of the target compound, possibly due to challenging purification .
- Biological Data Gaps: Limited in vitro/vivo studies on the target compound compared to PI3Kδ inhibitors () highlight the need for further profiling .
Biological Activity
2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid is a synthetic organic compound notable for its potential biological activities. This compound features a piperazine ring and a cyclohexane carboxylic acid moiety, making it a candidate for various pharmacological applications. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 497061-34-4 |
| Molecular Formula | C18H23FN2O3 |
| Molecular Weight | 334.39 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The fluorophenyl group enhances binding affinity, while the piperazine ring contributes to the compound's specificity.
Interaction with Receptors
Research indicates that derivatives of piperazine compounds often exhibit affinity for various neurotransmitter receptors, such as serotonin and dopamine receptors. The specific interactions may lead to modulation of neurotransmitter activity, which is crucial in conditions like anxiety and depression .
Pharmacological Studies
Several studies have examined the pharmacological effects of similar compounds, providing insights into the potential applications of this compound.
Antagonistic Activity
A study highlighted the development of piperazine derivatives as NK(1) receptor antagonists. Among these compounds, some demonstrated significant in vitro potency and selectivity, suggesting that similar structural analogs could exhibit comparable antagonist activity .
Case Study: NK(1) Receptor Antagonists
In a comparative analysis involving various piperazine derivatives, one compound was identified as a potent NK(1) receptor antagonist with favorable pharmacokinetic properties. This finding underscores the potential therapeutic applications of piperazine-based compounds in treating conditions such as depression and anxiety disorders .
Toxicological Profile
The safety and toxicity profile of this compound has not been extensively studied; however, related compounds have undergone toxicological assessments. The evaluation typically involves determining the LD50 values and assessing any adverse effects on vital organs .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound based on existing literature:
Q & A
Q. What are the recommended synthetic routes for 2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid, and what key reaction conditions should be optimized?
Methodological Answer: The synthesis typically involves coupling 2-fluorophenylpiperazine with cyclohexane-1-carboxylic acid derivatives. Key steps include:
- Carbodiimide-mediated coupling : Use reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group for nucleophilic attack by the piperazine amine .
- Solvent selection : Dichloromethane (DCM) or ethanol are common solvents for piperazine acylation due to their polarity and compatibility with carbodiimides .
- Catalysts : DMAP (4-dimethylaminopyridine) can accelerate reaction rates by stabilizing intermediates .
Q. Table 1: Example Reaction Conditions
| Component | Role | Example Parameters |
|---|---|---|
| DCC | Coupling agent | 1.2 equiv, 0°C to RT |
| DCM | Solvent | Anhydrous, reflux |
| DMAP | Catalyst | 0.1 equiv |
Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
Q. Table 2: Key Spectral Signatures
| Technique | Expected Data |
|---|---|
| ¹H NMR (DMSO-d6) | 2-fluorophenyl (multiplet, 4H) |
| FT-IR | C=O stretch (~1650 cm⁻¹) |
| HPLC retention time | 8.2 min (C18 column, acetonitrile/H2O) |
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: Similar to other fluorophenyl-piperazine derivatives:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (reported hazards in analogous compounds include irritation ).
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can substituent modifications on the piperazine ring influence the compound’s biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies involve:
- Electron-withdrawing groups : Fluorine at the 2-position enhances metabolic stability and receptor binding affinity (observed in fluorophenyl-piperazine analogs ).
- Cyclohexane substitution : Introducing bulky groups (e.g., methyl) alters lipophilicity and bioavailability. Test via logP measurements and in vitro permeability assays .
Q. Table 3: Substituent Effects on Activity
| Modification | Observed Impact | Reference |
|---|---|---|
| 2-Fluorophenyl | Improved CNS penetration | |
| Cyclohexane carboxyl | Enhanced solubility in PBS |
Q. What strategies resolve contradictions in reported solubility or stability data?
Methodological Answer: Address discrepancies by:
- Standardized assays : Use USP methods for solubility (e.g., shake-flask in pH 7.4 buffer) .
- Purity verification : Compare HPLC profiles with reference standards (e.g., CAS 65709-33-3 for fluorophenyl-piperazine analogs ).
- Degradation studies : Perform forced degradation (heat, light, pH extremes) to identify labile moieties (e.g., hydrolytic cleavage of the piperazine-carbamide bond ).
Q. How can computational modeling predict target interactions for this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to serotonin receptors (5-HT1A/2A), leveraging crystallographic data from piperazine-protein complexes .
- QM/MM simulations : Analyze electronic effects of fluorine on binding affinity (e.g., partial charge distribution at the 2-fluorophenyl ring ).
Q. Table 4: Docking Parameters
| Parameter | Value |
|---|---|
| Receptor PDB ID | 7EKG (5-HT1A) |
| Grid box size | 25 Å × 25 Å × 25 Å |
| Scoring function | AMBER force field |
Q. What experimental designs validate the compound’s antioxidant potential?
Methodological Answer:
- In vitro assays :
- DPPH radical scavenging : Measure IC50 values (compare to ascorbic acid controls) .
- Lipid peroxidation inhibition : Use rat liver homogenates and thiobarbituric acid reactive substances (TBARS) assay .
- Mechanistic studies : ESR spectroscopy to detect radical quenching by the piperazine-carboxyl moiety .
Data Contradiction Analysis Example
If conflicting reports arise on metabolic stability:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
